molecular formula C17H24N2O5S B4828192 Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B4828192
M. Wt: 368.4 g/mol
InChI Key: STBOCIVVFFLUMP-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride under basic conditions.

    Formation of the Benzoate Ester: The benzoate ester is formed by esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the ethylsulfonyl piperidine derivative with the benzoate ester using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate ester.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the benzoate ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the ethylsulfonyl group can enhance the compound’s solubility and stability. The benzoate ester may facilitate the compound’s transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the piperidine and ethylsulfonyl groups.

    1-(Ethylsulfonyl)piperidine: Lacks the benzoate ester.

    4-({[1-(Ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoic acid: Lacks the ethyl ester group.

Uniqueness

Ethyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to its combination of a piperidine ring, an ethylsulfonyl group, and a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-24-17(21)13-7-9-15(10-8-13)18-16(20)14-6-5-11-19(12-14)25(22,23)4-2/h7-10,14H,3-6,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOCIVVFFLUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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